Ortho-Chlorine Lipophilicity Contribution vs. Unsubstituted Phenyl and Para-Chloro Analogs
The computed partition coefficient (XLogP3-AA) for 6-(2-chlorophenyl)pyridin-2-amine is 2.8, representing a +0.9 log unit increase compared to the unsubstituted 6-phenylpyridin-2-amine (XLogP3 ~1.9), and a difference of approximately 0.0 log units relative to the para-chloro regioisomer 6-(4-chlorophenyl)pyridin-2-amine (XLogP3 ~2.8), where the chlorine position primarily alters the molecular electrostatic potential rather than overall lipophilicity [1][2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.8 |
| Comparator Or Baseline | 6-Phenylpyridin-2-amine: XLogP3 ~1.9; 6-(4-Chlorophenyl)pyridin-2-amine: XLogP3 ~2.8 |
| Quantified Difference | ΔXLogP3 = +0.9 vs. unsubstituted phenyl analog; ΔXLogP3 ≈ 0.0 vs. para-chloro regioisomer |
| Conditions | Computed by XLogP3 3.0 algorithm; PubChem release 2019.06.18 |
Why This Matters
The +0.9 log unit increase over the unsubstituted phenyl analog is critical for medicinal chemistry programs requiring balanced lipophilicity for CNS penetration or cellular permeability, allowing procurement teams to quantify the exact lipophilicity contribution of the ortho-chloro substituent before synthesis.
- [1] PubChem Compound Summary CID 61029678, 6-(2-Chlorophenyl)pyridin-2-amine. XLogP3-AA value. https://pubchem.ncbi.nlm.nih.gov/compound/882014-09-7 (accessed May 2026). View Source
- [2] PubChem. XLogP3 description: Cheng T, Zhao Y, Li X, et al. Computation of octanol-water partition coefficients by guiding an additive model with knowledge. J Chem Inf Model. 2007;47(6):2140-2148. View Source
